molecular formula C7H11BrN2S B14851321 2-Diethylamino-5-bromothiazole

2-Diethylamino-5-bromothiazole

Cat. No.: B14851321
M. Wt: 235.15 g/mol
InChI Key: AMQSSNJKDLXLAX-UHFFFAOYSA-N
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Description

2-Diethylamino-5-bromothiazole is a heterocyclic compound containing both nitrogen and sulfur atoms in its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the bromine atom and the diethylamino group in its structure makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Diethylamino-5-bromothiazole typically involves the reaction of 2-amino-5-bromothiazole with diethylamine. This reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Diethylamino-5-bromothiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The thiazole ring can be reduced under specific conditions to form dihydrothiazole derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.

    Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: New thiazole derivatives with different functional groups.

    Oxidation Reactions: Sulfoxides and sulfones.

    Reduction Reactions: Dihydrothiazole derivatives.

Scientific Research Applications

2-Diethylamino-5-bromothiazole has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: Employed in the study of enzyme inhibitors and receptor modulators.

    Medicine: Investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

    Industry: Utilized in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-Diethylamino-5-bromothiazole depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or modulating receptor activity. The presence of the diethylamino group can enhance its binding affinity to target proteins, while the bromine atom can facilitate interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-bromothiazole: Lacks the diethylamino group but shares the bromine-substituted thiazole core.

    2-Diethylamino-4-methylthiazole: Contains a methyl group instead of a bromine atom.

    2-Diethylamino-5-chlorothiazole: Similar structure but with a chlorine atom instead of bromine.

Uniqueness

2-Diethylamino-5-bromothiazole is unique due to the combination of the diethylamino group and the bromine atom, which imparts distinct chemical reactivity and biological activity. This combination allows for versatile modifications and applications in various fields of research and industry.

Properties

Molecular Formula

C7H11BrN2S

Molecular Weight

235.15 g/mol

IUPAC Name

5-bromo-N,N-diethyl-1,3-thiazol-2-amine

InChI

InChI=1S/C7H11BrN2S/c1-3-10(4-2)7-9-5-6(8)11-7/h5H,3-4H2,1-2H3

InChI Key

AMQSSNJKDLXLAX-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC=C(S1)Br

Origin of Product

United States

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